ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a thiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The thiazole ring is then synthesized and coupled with the pyrazole derivative. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or thiazole rings.
Scientific Research Applications
Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can be compared with other pyrazole and thiazole derivatives:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also contains a pyrazole ring and exhibits similar biological activities, such as antimicrobial and anticancer properties.
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound, although structurally different, shares some chemical properties and is used in similar research applications.
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C18H16F3N3O4S |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
ethyl 2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16F3N3O4S/c1-4-28-16(25)13-9-29-17(22-13)24-15(18(19,20)21)8-12(23-24)11-6-5-10(26-2)7-14(11)27-3/h5-9H,4H2,1-3H3 |
InChI Key |
JTODQDCJHTWXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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